
2,5-Dichloropyridine 1-oxide
Overview
Description
2,5-Dichloropyridine 1-oxide is an organic compound with the molecular formula C5H3Cl2NO It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyridine 1-oxide typically involves the chlorination of pyridine N-oxide. One common method is the reaction of pyridine N-oxide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 5th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Molecular Characteristics
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Molecular Formula : C5H3Cl2NO
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Molecular Weight : Approximately 176.99 g/mol
The compound's structure allows for resonance stabilization, enhancing its reactivity in chemical transformations.
Chemical Reactions Involving 2,5-Dichloropyridine 1-Oxide
This compound can undergo a variety of chemical reactions due to its functional groups. The following sections detail some key types of reactions:
Oxidation Reactions
The compound can be further oxidized to yield more complex structures. For example, it has been used as an oxidant in gold-catalyzed reactions involving terminal allenes, demonstrating its utility in synthetic organic chemistry .
Nucleophilic Substitution Reactions
Due to the presence of chlorine atoms, nucleophilic substitution reactions are common. The chlorine atoms can be replaced by various nucleophiles under appropriate conditions.
Deoxygenation and Rearrangement
Research indicates that deoxygenation and rearrangement reactions can occur under specific conditions, leading to different derivatives of pyridine .
Cycloaddition Reactions
Cycloaddition reactions involving this compound have also been documented, showcasing its versatility in forming new ring structures from existing compounds.
Biochemical Interactions
This compound exhibits significant biochemical activity, particularly as an intermediate in pharmaceutical synthesis. It interacts with various enzymes and proteins:
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Interaction with Cytochrome P450 : This compound has been shown to influence the activity of cytochrome P450 enzymes involved in drug metabolism.
Scientific Research Applications
Applications in Organic Synthesis
Organic Synthesis :
2,5-Dichloropyridine 1-oxide serves as a versatile intermediate in organic synthesis. It participates in various reactions, including:
- N-oxidation : It can be oxidized to form other heteroaromatic compounds.
- Cross-coupling reactions : Utilized for synthesizing complex organic molecules.
- Functionalization : Acts as a reagent for introducing functional groups into organic compounds .
Agrochemical Applications
Agrochemicals :
The compound is significant in the production of agrochemicals, particularly herbicides and insecticides. The chlorinated pyridine derivatives are known for their biological activity against pests and weeds. Specifically, 2,5-dichloropyridine is used as an intermediate for synthesizing active ingredients in crop protection products .
Pharmaceutical Applications
Pharmaceuticals :
In the pharmaceutical industry, this compound is utilized as a building block for various medicinal compounds. Its derivatives have been explored for their potential therapeutic effects, including:
- Antidepressants : Some derivatives exhibit properties that may alleviate depressive symptoms.
- Anti-inflammatory agents : Research indicates potential applications in developing anti-inflammatory drugs .
Biochemical Studies
Biochemical Research :
This compound has been studied for its interactions with biological molecules. Notably:
- Enzyme Inhibition : It can inhibit enzymes involved in DNA replication and repair, impacting gene expression and cellular metabolism.
- Cell Signaling Pathways : Research suggests it influences oxidative stress responses within cells, indicating its potential as a biochemical agent .
Case Study 1: Synthesis of Novel Pharmaceuticals
A study demonstrated the use of this compound as a precursor for synthesizing new pharmaceutical compounds with enhanced efficacy against specific diseases. The research highlighted the compound's role in developing targeted therapies through innovative synthetic routes.
Case Study 2: Agrochemical Efficacy
Research on the effectiveness of herbicides derived from this compound showed significant improvements in crop yield when applied to resistant weed species. Field trials confirmed its utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyridine 1-oxide involves its reactivity as an N-oxide. The oxygen atom bonded to the nitrogen increases the electron density on the nitrogen, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile or a nucleophile depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
- 3,5-Dichloropyridine
Uniqueness
2,5-Dichloropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct reactivity compared to other dichloropyridine isomers. The N-oxide group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .
Biological Activity
2,5-Dichloropyridine 1-oxide (DCPO) is a heterocyclic compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its diverse biological activities. This article reviews the biological activity of DCPO, highlighting its antimicrobial, antiviral, and anticancer properties, as well as its potential applications in drug development and agriculture.
This compound is characterized by its pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and an oxygen atom at the nitrogen position. Its molecular formula is with a molecular weight of approximately 176.99 g/mol. The structure of DCPO is pivotal for its biological activities, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that DCPO exhibits significant antimicrobial properties against a range of pathogens. For instance:
- Bacterial Activity : DCPO has shown moderate to high activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various pyridine derivatives, DCPO was found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae effectively .
- Fungal Activity : The compound also displayed antifungal properties against strains such as Candida albicans and Aspergillus niger. Its effectiveness is attributed to its ability to disrupt cell wall synthesis in fungi .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Activity Level (MIC µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 16 |
Candida albicans | 32 |
Aspergillus niger | 64 |
Antiviral Activity
DCPO has been investigated for its antiviral potential, particularly in the context of emerging viral infections. Research indicates that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes . In vitro studies have demonstrated promising results against certain strains of viruses, suggesting further exploration in antiviral drug development.
Anticancer Properties
The anticancer activity of DCPO has also been a focus of research. Compounds containing the pyridine nucleus have been recognized for their ability to modulate cellular pathways involved in cancer progression. Preliminary studies suggest that DCPO may induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .
Case Study
A notable case study involved the application of DCPO in treating resistant strains of cancer cells. Researchers found that DCPO exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), leading to significant reductions in cell viability at concentrations above 50 µM after 48 hours of treatment .
The biological activity of DCPO can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in microbial metabolism.
- Membrane Disruption : It disrupts microbial cell membranes, leading to cell lysis.
- DNA Interaction : It may intercalate into DNA structures, preventing replication and transcription processes.
Properties
IUPAC Name |
2,5-dichloro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEILCVAZOYRMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462578 | |
Record name | 2,5-Dichloro-pyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53976-62-8 | |
Record name | 2,5-Dichloro-pyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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